molecular formula C4H6N2O B3022678 5-Methoxy-1h-imidazole CAS No. 88945-43-1

5-Methoxy-1h-imidazole

Cat. No.: B3022678
CAS No.: 88945-43-1
M. Wt: 98.1 g/mol
InChI Key: YXSUIVZFLAJASX-UHFFFAOYSA-N
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Description

5-Methoxy-1H-imidazole is a high-purity chemical compound offered for research and development purposes. As a derivative of 1H-imidazole—a simple, fundamental heterocyclic aromatic compound with a molecular formula of C3H4N2 and a molecular weight of 68.08 g/mol —this methoxy-substituted analogue is of significant interest in synthetic and medicinal chemistry. The core imidazole structure is characterized by a five-membered ring with two nitrogen atoms, which is a key pharmacophore in many biologically active molecules . While specific biological data and mechanistic actions for this compound are not fully detailed in the literature, its structural features suggest potential utility as a versatile building block for the synthesis of more complex molecules. Researchers may explore its application in developing pharmaceutical intermediates, agrochemicals, and ligands for catalysis. The methoxy group can influence the compound's electronic properties and bioavailability, making it a valuable scaffold for structure-activity relationship (SAR) studies. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c1-7-4-2-5-3-6-4/h2-3H,1H3,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSUIVZFLAJASX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90521774
Record name 5-Methoxy-1H-imidazole
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Molecular Weight

98.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88945-43-1
Record name 5-Methoxy-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90521774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-1H-imidazole
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Advanced Synthetic Methodologies for 5 Methoxy 1h Imidazole and Functionalized Analogues

Development of Regioselective Synthesis Strategies

Regiocontrol is paramount in the synthesis of highly substituted imidazoles to ensure the desired biological activity and physical properties. acs.org Strategies often focus on building the imidazole (B134444) core from acyclic precursors in a controlled manner. A significant approach involves the preparation of α-ketoamide derivatives, which are then cyclized to form the imidazole ring. acs.org A new method for the regioselective synthesis of 1,2,5-trisubstituted 1H-imidazoles involves the reaction of N-monosubstituted amidines with 2-halo-3-alkoxy-2-propenals, yielding 1,2,5-imidazolecarboxaldehydes with high selectivity over the 1,2,4-isomers. acs.orgnih.gov

Multicomponent reactions (MCRs) are powerful tools for building molecular complexity in a single step, offering an efficient pathway to diverse heterocyclic scaffolds. nih.gov The Debus-Radziszewski imidazole synthesis, a classic MCR, combines a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine to produce imidazoles. wikipedia.org This method is used commercially for several imidazole compounds. wikipedia.org

A prominent MCR is the van Leusen three-component reaction (3CR), which combines an aldehyde, an amine, and a tosylmethyl isocyanide (TosMIC) reagent to create substituted imidazoles. nih.gov This strategy is particularly valuable as the resulting imidazole can be functionalized for subsequent cyclizations, leading to polycyclic scaffolds. nih.gov The sequencing of MCRs with other transformations allows for the rapid synthesis of complex heterocyclic structures. nih.gov For instance, a four-component, one-pot synthesis of 1,2,4-trisubstituted 1H-imidazoles can be achieved by heating a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. organic-chemistry.org

Reaction NameComponentsProductKey FeaturesCitations
Debus-Radziszewski Synthesis 1,2-dicarbonyl, aldehyde, ammonia/amineSubstituted ImidazoleCommercial application; multi-component efficiency. wikipedia.org
van Leusen 3CR Aldehyde, amine, TosMICSubstituted ImidazoleAllows for subsequent functionalization and cyclization. nih.gov
Four-Component Synthesis 2-bromoacetophenone, aldehyde, amine, ammonium acetate1,2,4-Trisubstituted 1H-imidazoleOne-pot, solvent-free conditions. organic-chemistry.org

Catalysis offers a route to mild, efficient, and selective imidazole synthesis. Both metal-based and organic catalysts have been successfully employed.

Organocatalysis: Thiazolium salts have emerged as effective organocatalysts for the one-pot synthesis of highly functionalized imidazoles. acs.orgnih.gov The core of this methodology is the thiazolium-catalyzed addition of an aldehyde to an acyl imine, generating an α-ketoamide intermediate in situ. acs.orgacs.org This intermediate then undergoes cyclization with an amine source like ammonium acetate to form the imidazole ring. acs.orgacs.org This approach allows for easy manipulation of substituents around the imidazole core. acs.org Another novel organocatalyst, (Carboxy-3-oxopropylamino)-3-propylsilylcellulose (COPAPSC), has been developed for the synthesis of tri- and tetra-substituted imidazoles under solvent-free conditions, offering high yields and catalyst reusability. rsc.org

CatalystStarting MaterialsKey IntermediateConditionsCitations
Thiazolium Salt Aldehyde, α-amido sulfone, NH4OAcα-ketoamide5-20 mol % catalyst, Et3N, THF, 35-60 °C acs.orgacs.org
COPAPSC Benzil, aromatic aldehyde, ammonium acetate, amine-Solvent-free rsc.org

Metal-Catalyzed Synthesis: Transition metals, particularly gold and copper, are widely used. Gold catalysts, such as AuCl₃, can facilitate the synthesis of bicyclic imidazoles from azidoalkynes and nitriles. organic-chemistry.orgacs.org The reaction proceeds through a highly electrophilic α-imino gold carbene intermediate. organic-chemistry.orgacs.org Copper catalysis is also versatile; for example, a copper-catalyzed reaction between two different isocyanides can produce imidazoles in good yields. organic-chemistry.org In another approach, a novel copper-catalyzed synthesis from ketones involves α-amination and oxidative C–C bond cleavage, allowing for the formation of diverse imidazole derivatives. rsc.org

Combining multicomponent reactions with subsequent ring-closing strategies provides a powerful pathway to complex fused heterocyclic systems. A notable example is the sequential use of the van Leusen 3CR followed by a ring-closing metathesis (RCM) reaction. organic-chemistry.orgmdpi.com This two-step sequence efficiently produces fused bicyclic imidazoles, including 5,6-, 5,7-, and 5,8-fused systems, from simple starting materials with excellent yields using the second-generation Grubbs catalyst for the RCM step. organic-chemistry.org This highlights the potential of combining MCRs with post-condensation modifications to create medicinally relevant structures. organic-chemistry.org

Rearrangements can also be a key feature of imidazole synthesis. In some cases, an accidental rearrangement of imine intermediates in the van Leusen reaction has led to the formation of more potent compounds. mdpi.com Additionally, BF₃·Et₂O can promote the recyclization of triazoles with nitriles, proceeding through the ring opening of the triazole to a diazo-imine intermediate, which then cyclizes to form the imidazole. rsc.org

Catalyst-Driven Synthesis Protocols (e.g., Metal-Catalyzed and Organocatalyzed Transformations)

Mechanistic Investigations of Synthetic Pathways

Understanding the underlying mechanisms of these synthetic routes is crucial for optimizing reaction conditions and expanding their scope.

Carbene Intermediates: Carbene species are central to many modern imidazole syntheses. Highly electrophilic α-imino gold carbene intermediates are generated in situ from the reaction of azidoalkynes in the presence of a gold catalyst. organic-chemistry.orgacs.org These reactive intermediates can be trapped by nitriles in a [3+2] cycloaddition to form bicyclic imidazoles. organic-chemistry.orgacs.org The use of AuCl₃ as a catalyst is crucial for minimizing competing side reactions. acs.org Rhodium(II) catalysts can also be used to generate rhodium carbenoids from 1-sulfonyl-1,2,3-triazoles, which then react with 1,2,4-oxadiazoles to form highly substituted imidazoles. rsc.org The existence of carbene intermediates has also been verified by trapping reactions with elemental sulfur to generate stable imidazole-2-thiones. beilstein-journals.org

Diazo Compounds: Diazo compounds are versatile reagents in heterocyclic synthesis. researchgate.net α-Diazo oxime ethers, for example, can react with nitriles in the presence of a copper triflate catalyst to yield imidazoles. mdpi.com A key mechanistic step in some syntheses is the ring opening of a triazole to form a diazo-imine intermediate, which subsequently reacts to form the imidazole ring. rsc.org Furthermore, imidazole-1-sulfonyl azide (B81097) has been developed as an efficient and stable diazo-transfer reagent, capable of converting primary amines to azides and activated methylene (B1212753) groups into diazo compounds, which are precursors for imidazole synthesis. organic-chemistry.orgnih.gov

Denitrogenative Transformations: A novel and efficient route to 2-substituted 1H-imidazoles has been developed through the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazoles. mdpi.comnih.gov The proposed mechanism involves an initial intramolecular cyclization of the triazole derivative, followed by ring opening with the loss of dinitrogen (N₂). mdpi.comnih.gov This generates a carbene intermediate in situ, which then inserts into the O-H bond of an alcohol present in the reaction mixture to yield the final functionalized imidazole product. mdpi.comnih.gov Copper-catalyzed denitrogenative transannulation reactions of pyridotriazoles with amines provide another pathway to fused imidazole systems like imidazo[1,5-a]pyridines. acs.org

Phenol-Assisted Hydrogen Atom Shifts: Computational and experimental studies have revealed the significant role of intramolecular hydrogen bonding in directing reaction pathways. In the synthesis of 2-aryl-1-(hydroxyaryl)-1H-imidazoles, the regioselectivity is controlled by a phenol-assisted hydrogen atom shift. nih.govacs.org It was observed that only imines with a 2-hydroxyl group on the aryl ring evolved to form imidazoles, whereas the 3- and 4-hydroxy analogues yielded pyrazines. nih.govacs.org DFT calculations confirmed that the most favorable pathway involves the 2-hydroxy group promoting an intramolecular hydrogen abstraction and subsequent proton transfer in the cycloadduct intermediate. nih.govacs.org This assistance from the phenol (B47542) moiety makes the formation of the five-membered imidazole ring energetically favorable, a geometric arrangement not possible for the meta and para isomers. acs.org Studies on phenol–imidazole compounds show they form strong intramolecular hydrogen bonds, which facilitate concerted proton–electron transfer (CPET) reactions. pnas.orgpnas.org

Exploration of Key Intermediates (e.g., Carbene, Diazo Compounds)

Synthesis of Key 5-Methoxy-1H-imidazole Precursors and Derivatives

The synthesis of functionalized imidazole analogues often relies on the preparation of key precursors and derivatives that serve as versatile building blocks. The methoxy (B1213986) group at the 5-position of the imidazole ring influences the electronic properties of the molecule, making these precursors valuable in the development of new compounds.

Formation of 5-Methoxy-2-mercapto-1H-benzimidazole

A common precursor for various substituted benzimidazoles is 5-Methoxy-2-mercapto-1H-benzimidazole. Its synthesis is well-established and typically involves the cyclization of 4-methoxy-o-phenylenediamine with carbon disulfide.

One reported method involves reacting 4-methoxy-o-phenylenediamine with potassium hydroxide (B78521), ethanol (B145695), and water, followed by the addition of carbon disulfide. The reaction mixture is refluxed for several hours. After cooling and acidification, the product, 5-methoxy-2-mercaptobenzimidazole, precipitates and can be collected by filtration, yielding a purple crystalline solid. prepchem.com A similar procedure involves reacting 4-methoxy-o-phenylenediamine with carbon disulfide in the presence of potassium hydroxide in a 95% ethanol and water solution, followed by refluxing. ijptjournal.com The resulting product can then be used in further synthetic steps. For instance, it can be reacted with chloroacetic acid to form carboxylic acid derivatives. scholarsresearchlibrary.com

Table 1: Synthesis of 5-Methoxy-2-mercapto-1H-benzimidazole

Reactants Reagents/Solvents Conditions Product Yield Reference
4-methoxy-o-phenylenediamine, Carbon disulfide Potassium hydroxide, Ethanol, Water Reflux for 4 hours, then acidification 5-methoxy-2-mercaptobenzimidazole 63% prepchem.com

Synthesis of Carboxylic Acid Derivatives (e.g., 5-Methoxy-1H-benzo[d]imidazole-2-carboxylic acid)

Carboxylic acid derivatives of this compound are crucial intermediates in medicinal chemistry, serving as scaffolds for constructing more complex molecules. chemimpex.comchemimpex.com

The synthesis of 5-Methoxy-1H-benzo[d]imidazole-2-carboxylic acid can be achieved through various routes. One approach begins with the previously synthesized 5-methoxy-2-mercaptobenzimidazole. This precursor is reacted with chloroacetic acid in the presence of potassium hydroxide and ethanol under reflux. The resulting intermediate, 2-((5-methoxy-1H-benzo[d]imidazol-2-yl)thio)acetic acid, is then isolated after acidification. scholarsresearchlibrary.com

Another synthetic strategy involves the heterocyclization of ethyl 4-(methylamino)-3-nitrobenzoate with 3-bromo-4-hydroxy-5-methoxybenzaldehyde using sodium dithionite (B78146) in dimethyl sulfoxide (B87167) (DMSO). The resulting ester is then hydrolyzed with sodium hydroxide in ethanol to yield the final carboxylic acid product, 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid. medcraveonline.com

These carboxylic acid derivatives are valuable in pharmaceutical development, particularly for creating compounds targeting neurological disorders and for enzyme inhibition studies. chemimpex.comchemimpex.com

Table 2: Synthesis of 5-Methoxy-1H-benzo[d]imidazole-2-carboxylic Acid Derivatives

Starting Material Reagents/Solvents Conditions Product Reference
5-methoxy-2-mercaptobenzimidazole Chloroacetic acid, Potassium hydroxide, Ethanol Reflux for 4 hours, then acidification 2-((5-methoxy-1H-benzo[d]imidazol-2-yl)thio)acetic acid scholarsresearchlibrary.com

Sustainable and Efficient Synthetic Protocols

Green Chemistry Principles Applied to Imidazole Synthesis

Green chemistry principles are increasingly being applied to the synthesis of imidazoles to create more sustainable processes. This involves the use of non-toxic, renewable catalysts and solvents.

One innovative approach utilizes lemon juice as a natural, biodegradable, and inexpensive bio-catalyst for the one-pot synthesis of 2,4,5-triaryl-1H-imidazole derivatives. researchgate.net The reaction involves the condensation of benzil, an aromatic aldehyde, and ammonium acetate in ethanol, offering good yields and a simple work-up procedure. researchgate.net

Ionic liquids (ILs) are also gaining attention as green solvents and catalysts in imidazole synthesis due to their unique properties that align with sustainable chemistry. tandfonline.com For example, triethylammonium (B8662869) acetate has been used as a reaction medium for the synthesis of both NH-imidazoles and N-substituted imidazoles in high yields. tandfonline.com Another green approach involves using water as a solvent, which significantly reduces the environmental impact compared to traditional organic solvents. wjbphs.comresearchgate.net The use of water as a solvent has been shown to produce high yields of triphenyl-imidazole, demonstrating a safer and more environmentally friendly alternative to conventional methods using solvents like ethanol. wjbphs.comresearchgate.net

Solvent-Free and Microwave-Assisted Synthetic Approaches

To further enhance efficiency and sustainability, solvent-free and microwave-assisted methods for imidazole synthesis have been extensively developed. These techniques often lead to shorter reaction times, higher yields, and cleaner reaction profiles. mdpi.comtandfonline.com

Solvent-free synthesis of imidazole derivatives can be achieved through one-pot reactions, which offer advantages such as high yields, mild reaction conditions, and easy setup. asianpubs.org These methods avoid the use of toxic organic solvents, reducing costs and environmental impact. asianpubs.org Catalysts like antimony trichloride (B1173362) on silica (B1680970) gel have been used to efficiently catalyze the four-component cyclocondensation to produce tetrasubstituted imidazoles under solvent-free conditions. ias.ac.in

Microwave-assisted synthesis represents a significant advancement in sustainable chemistry, offering benefits in terms of speed and selectivity. mdpi.com This technology allows for rapid heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes. irost.irjetir.org For instance, the synthesis of various imidazole derivatives has been successfully carried out under microwave irradiation in the absence of a solvent, often using catalysts like zeolite or glacial acetic acid. irost.irjetir.orgirost.ir This combination of microwave technology and solvent-free conditions provides a powerful and green protocol for the synthesis of a wide range of substituted imidazoles. mdpi.comnih.gov

Table 3: Comparison of Synthetic Protocols for Imidazoles

Method Key Features Advantages Disadvantages
Conventional Synthesis Often requires organic solvents and prolonged heating. Well-established procedures. Longer reaction times, use of hazardous solvents, lower yields. wjbphs.comresearchgate.net
Green Chemistry Utilizes bio-catalysts (e.g., lemon juice) or green solvents (e.g., water, ionic liquids). researchgate.nettandfonline.com Environmentally friendly, low-cost catalysts, non-toxic. researchgate.net May require optimization for specific substrates.
Solvent-Free Synthesis Reactions are conducted without a solvent, often with a catalyst. asianpubs.orgias.ac.in High yields, reduced environmental impact, lower cost. asianpubs.org Can be limited by reactant miscibility and heat transfer.

| Microwave-Assisted Synthesis | Employs microwave irradiation for rapid heating. mdpi.comtandfonline.com | Drastically reduced reaction times, increased yields, cleaner reactions. mdpi.comtandfonline.com | Requires specialized microwave equipment. |

Comprehensive Spectroscopic Characterization and Structural Elucidation of 5 Methoxy 1h Imidazole Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 5-Methoxy-1H-imidazole derivatives, providing detailed information about the molecular framework and the electronic environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy allows for the identification and assignment of protons within a molecule based on their chemical shifts (δ), signal multiplicities, and coupling constants (J). In the context of this compound derivatives, the ¹H NMR spectrum reveals characteristic signals for the imidazole (B134444) ring protons, the methoxy (B1213986) group protons, and any other substituents.

For instance, in derivatives of this compound, the imidazole ring protons typically appear as singlets or doublets in the aromatic region of the spectrum. The exact chemical shifts are influenced by the substitution pattern on the ring. The NH proton of the imidazole ring can sometimes be observed as a broad singlet, and its chemical shift can be solvent-dependent. mdpi.com The protons of the methoxy group (-OCH₃) characteristically appear as a sharp singlet in the upfield region, typically around 3.3-3.9 ppm. mdpi.comrsc.orgrsc.org

The following table summarizes typical ¹H NMR chemical shifts for protons in this compound derivatives, as reported in various studies.

Proton EnvironmentTypical Chemical Shift (δ, ppm)MultiplicityReference
Imidazole Ring CH6.5 - 8.6s, d mdpi.comrsc.orggoogle.com
Imidazole NH11.0 - 12.1br s mdpi.com
Methoxy (-OCH₃)3.3 - 3.9s mdpi.comrsc.orgrsc.org
Aromatic Protons (Substituents)6.5 - 8.1m rsc.orggoogle.comasianpubs.org

s = singlet, d = doublet, m = multiplet, br s = broad singlet

Carbon-13 NMR (¹³C NMR) spectroscopy provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in a this compound derivative gives rise to a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of the carbon atoms in the imidazole ring are particularly informative. The C2, C4, and C5 carbons of the imidazole ring resonate at characteristic positions, which can be affected by tautomerism and the electronic nature of substituents. mdpi.comnih.gov The carbon of the methoxy group typically appears in the range of 55-60 ppm. rsc.orgualberta.ca Tautomerization in imidazole derivatives can sometimes lead to peak broadening or the absence of certain signals in conventional ¹³C NMR spectra, a challenge that can be overcome with solid-state NMR techniques. mdpi.comnih.gov

A representative table of ¹³C NMR chemical shifts for this compound derivatives is provided below.

Carbon EnvironmentTypical Chemical Shift (δ, ppm)Reference
Imidazole C2135 - 153 rsc.orgmdpi.com
Imidazole C4115 - 138 ualberta.canih.gov
Imidazole C5130 - 150 mdpi.comualberta.ca
Methoxy (-OCH₃)55 - 60 rsc.orgualberta.ca
Aromatic Carbons (Substituents)110 - 160 rsc.orgmdpi.comnih.gov

For more complex this compound derivatives, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are employed for unambiguous structure assignment.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity of adjacent protons. jocpr.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the direct assignment of protonated carbons. jocpr.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds), which is invaluable for identifying quaternary carbons and piecing together different fragments of the molecule. jocpr.com

These advanced techniques are particularly useful in resolving ambiguities arising from tautomerism and complex substitution patterns in imidazole derivatives. mdpi.comnih.govjocpr.com

Carbon (13C) NMR for Carbon Framework Analysis and Chemical Shifts

Advanced Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in this compound derivatives. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

Key characteristic FT-IR absorption bands for these compounds include:

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
N-H (imidazole)Stretching3400 asianpubs.org
C-H (aromatic)Stretching3000 - 3100 asianpubs.org
C-H (aliphatic, -OCH₃)Stretching2800 - 3000 asianpubs.org
C=N (imidazole ring)Stretching~1600 scholarsresearchlibrary.com
C=C (imidazole/aromatic ring)Stretching1500 - 1600 scholarsresearchlibrary.com
C-O (methoxy)Stretching1016 - 1265 scholarsresearchlibrary.com
C-SStretching~625 scholarsresearchlibrary.com

The presence of a sharp band around 1250 cm⁻¹ is often indicative of the C-O stretch of the methoxy group. scholarsresearchlibrary.com The C=N stretching vibration of the imidazole ring is typically observed near 1600 cm⁻¹. scholarsresearchlibrary.com

Raman spectroscopy is a complementary technique to FT-IR that provides information about molecular vibrations. It is particularly sensitive to non-polar bonds and can be used to study the symmetry of molecules. Resonance Raman spectroscopy has been employed to study imidazole and its derivatives, where the spectra can be simplified by isotopic substitution, aiding in the interpretation of vibrational modes. acs.orgacs.org The technique is also used to investigate the interaction of imidazole derivatives with other molecules, such as in biological systems. nih.govmanchester.ac.uk The SERS (Surface-Enhanced Raman Spectroscopy) technique has been used to study the biochemical changes induced by imidazole derivatives, with significant spectral changes observed at various wavenumbers. tandfonline.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone analytical technique for the unambiguous determination of the elemental composition of novel compounds. Unlike standard mass spectrometry, HRMS provides mass measurements with very high accuracy, typically to within 5 parts per million (ppm). This precision allows for the calculation of a unique molecular formula from the exact mass of the parent ion. For derivatives of this compound, HRMS is instrumental in confirming their successful synthesis by verifying that the elemental composition of the product matches the expected molecular formula.

Research on various imidazole derivatives showcases the routine application of HRMS for structural confirmation. For instance, in the synthesis of a series of 2-(benzylthio)-5-methoxy-1H-benzo[d]imidazole derivatives, HRMS (FTMS +pESI) was used to confirm the identity of each compound. scielo.br The close correlation between the calculated mass for the protonated molecule [M+H]⁺ and the experimentally found mass provides definitive evidence of the compound's molecular formula. scielo.br Similarly, the characterization of newly synthesized imidazole-phenazine hybrids involved HRMS to confirm the structural elucidation. nih.gov For example, the HRMS spectrum for 2-(2,4-dihydroxyphenyl)-1H-imidazo[4,5-b]phenazine showed a molecular ion [M+H]⁺ at m/z 329.1035, which corresponded to the calculated molecular formula of C₁₉H₁₂N₄O (calculated m/z 329.1039), thereby confirming the structure. nih.gov

Further examples include the analysis of complex imidazole structures where HRMS (ESI) was used to verify the formation of products such as C₂₁H₂₇N₄O₃, which showed a calculated [M+H]⁺ peak at 383.2078 and a found peak at 383.2077. mdpi.com This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

The following table summarizes HRMS data for several this compound derivatives, illustrating the precision of this technique.

Compound NameMolecular FormulaCalculated m/z [M+H]⁺Found m/z [M+H]⁺Reference
2-((3-(Trifluoromethyl)benzyl)thio)-5-methoxy-1H-benzo[d]imidazoleC₁₆H₁₃F₃N₂OS339.0773Not specified in source scielo.br
2-((4-(Trifluoromethyl)benzyl)thio)-5-methoxy-1H-benzo[d]imidazoleC₁₆H₁₃F₃N₂OS339.0773339.0753 scielo.br
2-((3,5-Dinitrobenzyl)thio)-5-methoxy-1H-benzo[d]imidazoleC₁₅H₁₂N₄O₅S361.0601361.0582 scielo.br
5-Methoxy-2-((4-(methylsulfonyl)benzyl)thio)-1H-benzo[d]imidazoleC₁₆H₁₆N₂O₃S₂349.0675349.0657 scielo.br
(4'-methoxy-[1,1'-biphenyl]-2-yl)-acetonitrile derived imidazoleC₂₁H₂₇N₄O₃383.2078383.2077 mdpi.com
2-(2,4-dihydroxyphenyl)-1H-imidazo [4,5-b]phenazineC₁₉H₁₂N₄O329.1039329.1035 nih.gov

X-ray Diffraction Crystallography for Solid-State Molecular and Supramolecular Architecture

Single-crystal X-ray diffraction is the most powerful technique for elucidating the precise three-dimensional atomic arrangement of a molecule in the solid state. This method provides detailed information not only on the molecular architecture, such as bond lengths, bond angles, and conformational details, but also on the supramolecular architecture, which describes how molecules pack together in the crystal lattice through various non-covalent interactions. researchgate.netresearchgate.net These interactions, including hydrogen bonding and π-π stacking, are fundamental to understanding the material's properties.

For derivatives of this compound, X-ray crystallography has been pivotal in confirming structures and revealing complex packing arrangements. In the study of 5-bromo-7-methoxy-1-methyl-1H-benzoimidazole, single-crystal X-ray diffraction authenticated the molecular structure. researchgate.netuantwerpen.be The analysis revealed that the crystal structure features O-H⋯O and C-H⋯O intermolecular interactions, which result in a two-dimensional supramolecular architecture. researchgate.net Similarly, the crystal structure of 4-[(5-methoxy-1H-indole-3-yl)-methylene]-3-methyl-isoxazole-5-one was characterized, showing that hydrogen bonds and intermolecular face-to-face π⋯π aromatic stacking interactions create a unique parallelogram-void supramolecular architecture in the solid state. researchgate.net

The crystal structure of another imidazole derivative, 2-(4-Methoxyphenyl)-1-pentyl-4,5-diphenyl-1H-imidazole, was found to form inversion dimers linked by pairs of C—H⋯O hydrogen bonds, which then stack along one of the crystal axes. nih.gov In a different case, the solid-state structure of Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate was shown to be governed by dense packing, featuring face-to-face π–π stacking between the benzimidazole (B57391) and pyrimidine (B1678525) systems of adjacent molecules as a dominant structural motif. iucr.org These examples underscore the capability of X-ray diffraction to provide a complete picture of the solid-state assembly of these complex heterocyclic molecules.

The table below presents crystallographic data for several imidazole derivatives containing a methoxy group, highlighting key structural parameters.

Compound Name/DerivativeCrystal SystemSpace GroupUnit Cell ParametersKey Supramolecular FeatureReference
4-[(5-methoxy-1H-indole-3-yl)-methylene]-3-methyl-isoxazole-5-oneMonoclinicP21/na = 6.4195 Å, b = 7.5759 Å, c = 25.181 Åπ⋯π stacking interactions researchgate.net
2-(4-Methoxyphenyl)-1-pentyl-4,5-diphenyl-1H-imidazoleTriclinicP-1a = 9.7214 Å, b = 10.739 Å, c = 11.7367 Å, α = 114.069°, β = 99.021°, γ = 95.425°C—H⋯O hydrogen bonds nih.gov
An imidazole derivative (4d)MonoclinicP21/na = 9.9055 Å, b = 18.8699 Å, c = 12.9213 Å, β = 92.299°N-H⋯N interaction mdpi.com
2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridineOrthorhombicPca21a= 19.0002 Å, b= 6.0827 Å, c= 18.6173 ÅNo classic Hydrogen bonds observed iosrjournals.org
Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylateMonoclinicP21/nNot fully specified in sourceπ–π stacking iucr.org

Computational Chemistry and Theoretical Investigations of 5 Methoxy 1h Imidazole Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone of modern chemistry, enabling the detailed study of molecular properties from first principles. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. For the 5-Methoxy-1H-imidazole system, these calculations can elucidate its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. scribd.com This approach offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of molecular systems. materialsciencejournal.org

Electronic Properties: DFT calculations provide access to fundamental electronic properties. The total energy, dipole moment, and charge distribution can be computed, offering insights into the molecule's polarity and how it might interact with other molecules and external electric fields.

Vibrational Frequencies: By calculating the second derivatives of the energy with respect to atomic positions, DFT can predict the vibrational frequencies of a molecule. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. Comparing these calculated frequencies with experimental data from Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy allows for the definitive assignment of vibrational modes. worldscientific.com For instance, the characteristic vibrations of the imidazole (B134444) ring, the C-O stretching of the methoxy (B1213986) group, and the N-H vibrations can be precisely identified.

Below is a representative table illustrating the kind of data obtained from DFT calculations for a similar compound, 5-Methoxy-1H-benzo[d]imidazole-2(3H)-thione.

ParameterCalculated Value (B3LYP)
Total EnergyValue in Hartrees
Dipole MomentValue in Debye
N-H Stretch Freq.Value in cm⁻¹
C=S Stretch Freq.Value in cm⁻¹
C-O-C Stretch Freq.Value in cm⁻¹
This table is illustrative. The values are representative of data that would be generated for a related imidazole derivative as found in literature like .

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. dntb.gov.ua This extension of DFT is used to calculate the energies of electronic excited states. nih.gov The results from TD-DFT calculations can directly predict the molecule's ultraviolet-visible (UV-Vis) absorption spectrum. ahievran.edu.tr

The calculations yield the excitation energies, which correspond to the wavelengths of light the molecule absorbs, and the oscillator strengths, which relate to the intensity of the absorption peaks. dntb.gov.ua This information is vital for understanding the photophysical properties of the molecule and identifying the nature of the electronic transitions, such as n → π* or π → π* transitions, which involve the promotion of an electron from a non-bonding or pi orbital to an antibonding pi orbital.

ParameterCalculated Value
λmax (nm)Calculated Wavelength
Excitation Energy (eV)Value in electronvolts
Oscillator Strength (f)Dimensionless Value
Major Orbital Contributione.g., HOMO -> LUMO
This table illustrates typical output from a TD-DFT calculation, providing insights into the electronic absorption properties of a molecule. dntb.gov.uaahievran.edu.tr

Density Functional Theory (DFT) for Optimized Geometry, Electronic Properties, and Vibrational Frequencies

Molecular Orbital Theory and Electron Delocalization

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to orbitals that can extend over the entire molecule. This framework is essential for explaining chemical bonding, electronic transitions, and reactivity. uni-muenchen.de

The most important orbitals in MO theory for describing reactivity are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.com

HOMO: This orbital can be thought of as the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons; a higher energy HOMO indicates a better electron donor. materialsciencejournal.org

LUMO: This is the innermost orbital that is empty of electrons. The energy of the LUMO is related to the molecule's ability to accept electrons; a lower energy LUMO indicates a better electron acceptor. materialsciencejournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. tandfonline.com A small energy gap suggests that the molecule is more easily excitable and generally more reactive. eurjchem.com Analysis of the spatial distribution of the HOMO and LUMO also reveals the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be distributed over the electron-rich imidazole ring, while the LUMO would also be located on the ring system. ahievran.edu.tr

ParameterDescriptionSignificance
EHOMO Energy of the Highest Occupied Molecular OrbitalRelates to electron-donating ability.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalRelates to electron-accepting ability.
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability.
This table outlines the key parameters derived from Frontier Molecular Orbital analysis and their chemical significance. materialsciencejournal.orgahievran.edu.trtandfonline.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. worldscientific.com It transforms the complex molecular orbitals into a more intuitive representation of localized bonds, lone pairs, and anti-bonding orbitals. researchgate.net

The key output of NBO analysis is the second-order perturbation energy, E(2), which quantifies the stabilization energy from delocalization interactions between a filled (donor) orbital and an empty (acceptor) orbital. researchgate.net For this compound, significant interactions would be expected between the lone pair electrons on the nitrogen and oxygen atoms and the antibonding π* orbitals of the imidazole ring. These interactions, often described as hyperconjugation, are crucial for understanding the molecule's stability and the distribution of electron density. uni-muenchen.de Large E(2) values indicate strong intramolecular charge transfer from the donor to the acceptor orbital, which stabilizes the molecule. worldscientific.com

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity and Charge Transfer

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Descriptors

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. tandfonline.com It is a plot of the electrostatic potential mapped onto the electron density surface of the molecule. uni-muenchen.de

The MEP map is color-coded to visualize regions of different potential. materialsciencejournal.org

Negative Regions (Red/Yellow): These areas have an excess of electron density and are attractive to electrophiles (positive species). In this compound, these regions would be concentrated around the nitrogen atoms of the imidazole ring due to their lone pairs of electrons. uni-muenchen.de

Positive Regions (Blue): These areas are electron-deficient and are susceptible to attack by nucleophiles (negative species). The hydrogen atom attached to the nitrogen (N-H) would be a primary site of positive potential. materialsciencejournal.org

Neutral Regions (Green): These areas have a relatively neutral potential.

By analyzing the MEP map, one can predict how this compound will interact with other molecules, such as receptors or reactants. It provides a clear, visual guide to the molecule's charge distribution and its reactive hotspots without needing to analyze complex orbital interactions. dntb.gov.uanih.gov

Global Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)

Computational chemistry provides powerful tools for understanding the intrinsic reactivity of molecular systems. Global reactivity descriptors, derived from the conceptual framework of Density Functional Theory (DFT), offer a quantitative measure of a molecule's stability and reactivity. orientjchem.orgacs.org These descriptors are calculated based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO. A low ionization potential suggests a molecule is a good electron donor. orientjchem.org

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO. A large electron affinity indicates a good electron acceptor. orientjchem.org

Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO energy gap. orientjchem.orgmdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules have a small HOMO-LUMO gap and are generally more reactive. orientjchem.orgmdpi.com

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2. orientjchem.org

Electrophilicity Index (ω): A measure of the stabilization in energy when a system acquires additional electronic charge from the environment. It is defined as ω = μ²/2η, where μ is the chemical potential (μ ≈ -χ). orientjchem.orgmdpi.com A high electrophilicity index characterizes a powerful electrophile, while a low value suggests a good nucleophile. researchgate.net

While specific DFT calculations for this compound are not detailed in the provided sources, the principles can be illustrated with data from related heterocyclic compounds. For instance, studies on unsymmetrical sulfamides and other derivatives demonstrate how these parameters vary with molecular structure, providing insights into their relative reactivity. orientjchem.org

DescriptorFormulaCompound 1Compound 2Compound 3
Ionization Potential (I) I ≈ -EHOMO6.16 eV orientjchem.org4.443 eV mdpi.com3.81 eV researchgate.net
Electron Affinity (A) A ≈ -ELUMO0.86 eV orientjchem.org--
Chemical Hardness (η) η = (I - A) / 2> 0 orientjchem.org> 0 mdpi.com> 0 researchgate.net
Chemical Softness (S) S = 1 / η> 0 orientjchem.org> 0 mdpi.com> 0 researchgate.net
Electrophilicity Index (ω) ω = μ²/2η> 0 orientjchem.org5.466 eV mdpi.com> 4 eV researchgate.net

Prediction of Electrophilic and Nucleophilic Attack Sites

The prediction of reactive sites for electrophilic and nucleophilic attacks is a cornerstone of theoretical chemistry, guiding synthetic strategies. A key tool for this is the Molecular Electrostatic Potential (MEP) map. pesquisaonline.net The MEP is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is invaluable for understanding how different molecules will "see" each other, particularly in recognition processes like drug-receptor interactions. pesquisaonline.net

MEP maps use a color scale to denote different regions of electrostatic potential:

Red: Indicates regions of most negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. pesquisaonline.net

Blue: Represents regions of most positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack. pesquisaonline.net

Green: Denotes regions of neutral or zero potential. pesquisaonline.net

For imidazole derivatives, MEP analysis can pinpoint the most reactive parts of the molecule. For example, in a study of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide, the MEP analysis showed that the negative charge is concentrated around the nitro group, making it the most reactive site for electrophilic attack, while the positive region is located over the NH part of the imidazole ring, indicating its susceptibility to nucleophilic attack. pesquisaonline.net Similarly, in other complex heterocyclic systems, MEP maps have successfully identified O atoms as potential hydrogen bond acceptors (electrophilic sites) and hydroxyl protons as positive regions (nucleophilic sites). semanticscholar.org Computational methods like RegioSQM further refine these predictions by calculating the relative free energies of protonated regioisomers to identify the most nucleophilic center, which often corresponds to the most probable site for electrophilic aromatic substitution. amazonaws.com

Advanced Molecular Modeling and Simulations

Molecular Dynamics Simulations for Conformational Landscapes and Protein-Ligand Binding

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govelifesciences.org By integrating numerical solutions of Newton's equations of motion, MD simulations generate trajectories that reveal the dynamic conformational landscape of molecules and their complexes. nih.govelifesciences.org This approach is particularly valuable for understanding protein-ligand binding, as it provides atomistic details of the interactions and conformational changes that are often inaccessible through static experimental structures alone. nih.govnottingham.ac.uk

In the context of imidazole-containing compounds, MD simulations have been employed to:

Assess Binding Stability: Simulations can predict the stability of a ligand within a protein's binding pocket. rsc.orgresearchgate.net The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over time is analyzed; a stable RMSD suggests a stable binding mode. researchgate.net

Characterize Intermolecular Interactions: MD trajectories allow for the detailed analysis of dynamic interactions, such as hydrogen bonds, hydrophobic contacts, and salt bridges, between the ligand and protein residues. rsc.orgresearchgate.net

Explore Conformational Ensembles: Proteins and ligands are not static entities. MD simulations can reveal multiple, transiently populated conformational states that may be functionally relevant. nih.govelifesciences.org For instance, simulations of PROTAC ternary complexes have shown that the protein-protein interface can be highly flexible with multiple energy minima, which is a critical factor in their biological activity. biorxiv.org

Rationalize Structure-Activity Relationships: By observing the dynamic behavior of a series of related ligands, MD simulations can help explain differences in their binding affinities and biological activities. nih.gov This was demonstrated in a study of ZTP riboswitch ligands, where MD simulations revealed two metastable bound states and rationalized a disconnect between binding affinity and functional activation. nih.gov

For example, MD simulations were used to confirm the stability of a novel benzimidazole (B57391) derivative in the active site of its target protein, showing stable hydrogen bonding and Pi-sigma interactions over the simulation time. rsc.org

Crystal Lattice Energy Frameworks and Packing Analysis

The arrangement of molecules in a crystal lattice is governed by a delicate balance of intermolecular forces. Understanding this arrangement is crucial as it influences the material's physical properties. Crystal lattice energy frameworks and packing analysis are computational tools used to visualize and quantify the energetic contributions to crystal stability.

A study on 5-Methoxy-1H-benzo[d]imidazole-2(3H)-thione (M1), a derivative of this compound, utilized these techniques to analyze its crystal packing. materialsciencejournal.orgresearchgate.net Energy frameworks are constructed by calculating the interaction energies between a central molecule and its neighbors in the crystal lattice. These energies are represented as cylinders connecting the molecular centroids, with the cylinder's radius proportional to the strength of the interaction. This provides a clear visual guide to the dominant forces stabilizing the crystal structure. materialsciencejournal.org

The analysis for M1 revealed the total interaction energy and its electrostatic, polarization, dispersion, and repulsion components. The dispersion forces were found to be the most significant contributor to the stabilization of the crystal packing. materialsciencejournal.org

Table 2: Interaction Energies for Molecular Pairs in the Crystal of 5-Methoxy-1H-benzo[d]imidazole-2(3H)-thione (M1) Data sourced from a study on a benzimidazole derivative to illustrate the method. materialsciencejournal.org

Molecular PairE_ele (kJ/mol)E_pol (kJ/mol)E_dis (kJ/mol)E_rep (kJ/mol)E_tot (kJ/mol)
Pair 1-38.9-10.9-47.840.7-56.9
Pair 2-19.7-4.1-35.924.3-35.4
Pair 3-14.2-2.4-13.511.2-18.9
Pair 4-1.1-0.3-13.48.2-6.6
Total Energy -80.1 -21.2 -181.2 143.5 -139.0

In Silico Prediction of Intermolecular Interactions (e.g., Hydrogen Bonding Analysis, Hirshfeld Surfaces)

The prediction and quantification of intermolecular interactions are fundamental to understanding crystal engineering, supramolecular chemistry, and biological recognition. Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying these interactions within a crystal lattice. researchgate.netgrafiati.com The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules. materialsciencejournal.org

By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, specific intermolecular contacts can be identified. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, which are shorter than the van der Waals radii sum. researchgate.netresearchgate.net

For 5-Methoxy-1H-benzo[d]imidazole-2(3H)-thione (M1), Hirshfeld analysis revealed the significant role of hydrogen bonding and other contacts. materialsciencejournal.org The analysis showed that H···H, C···H, and S···H contacts were the most prevalent interactions, with N-H···S and N-H···O hydrogen bonds also making important contributions to the crystal's stability. materialsciencejournal.orgresearchgate.net

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of 5-Methoxy-1H-benzo[d]imidazole-2(3H)-thione (M1) Data sourced from a study on a benzimidazole derivative to illustrate the method. materialsciencejournal.org

Interaction TypeContribution (%)
H···H42.1
C···H/H···C15.6
S···H/H···S12.1
O···H/H···O7.1
N···H/H···N2.1
C···C1.8
Other19.2

In Silico Studies of Reaction Mechanisms (e.g., Regioselectivity)

Computational chemistry offers profound insights into reaction mechanisms, allowing researchers to explore transition states, reaction intermediates, and energy profiles of chemical transformations. These in silico studies are particularly useful for predicting and explaining regioselectivity, which is the preferential formation of one constitutional isomer over others. nih.gov

For reactions involving imidazole scaffolds, computational studies can elucidate why a reaction proceeds through a specific pathway. For example, in the synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides, computational studies were performed to understand the decisive role of a 2-hydroxyphenyl moiety in directing the regioselective formation of the imidazole product. nih.gov The calculations showed that the most energetically favorable reaction path involved a phenol-assisted hydrogen atom shift, a mechanism that was not geometrically feasible for related meta- and para-hydroxy derivatives, thus explaining the observed regioselectivity. nih.gov

Similarly, in investigating hetero-Diels-Alder reactions of imidazole-2-thiones, it was found that the electronic nature of the imidazole core, specifically whether it contained electron-withdrawing or electron-donating groups, dictated the reaction's outcome. rug.nl Computational methods can model the electron distribution and orbital interactions to rationalize such experimental observations, providing a predictive framework for designing new synthetic routes with high regioselectivity. organic-chemistry.org

Structure Activity Relationship Sar Studies and Derivatization Strategies for 5 Methoxy 1h Imidazole Analogues

Design Principles for Modulating Chemical Reactivity and Biological Target Interactions

The design of novel 5-Methoxy-1H-imidazole analogues is a meticulous process that balances chemical reactivity and the ability to interact effectively with biological targets. Key to this is understanding the influence of the methoxy (B1213986) group and the potential for substitution on the imidazole (B134444) ring.

Influence of the Methoxy Group on Electronic and Steric Properties

The methoxy (-OCH3) group at the 5-position of the imidazole ring plays a pivotal role in defining the molecule's chemical personality. mdpi.com Electronically, the methoxy group is an electron-donating group through resonance, which can increase the electron density of the imidazole ring system. researchgate.net This enhanced electron density can influence the pKa of the imidazole nitrogens, affecting their ability to act as hydrogen bond donors or acceptors, which is often critical for target binding. researchgate.netrsc.org Studies on related benzimidazole (B57391) structures have shown that methoxy substitution can favor inhibition of certain enzymes. mdpi.com

From a steric perspective, the methoxy group introduces a degree of bulk at the 5-position. This can either be beneficial, by promoting a favorable binding conformation, or detrimental, by causing steric hindrance that prevents optimal interaction with a target protein. The orientation of the methoxy group can influence hydrogen bonding and hydrophobic interactions within a binding site.

Rational Design of Substituent Effects on the Imidazole Ring System

The imidazole ring of this compound offers multiple positions for substitution, allowing for the rational design of analogues with tailored properties. The introduction of various substituents can dramatically alter a compound's lipophilicity, electronic nature, and steric profile, all of which are critical determinants of biological activity.

For instance, adding electron-withdrawing groups, such as nitro or trifluoromethyl groups, can decrease the electron density of the imidazole ring, which may alter its binding affinity for biological targets compared to the electron-donating nature of the methoxy group. Conversely, introducing other electron-donating groups could further enhance the ring's electron density. researchgate.net The strategic placement of substituents can also introduce new points of interaction with a target, such as hydrogen bond donors or acceptors, or hydrophobic moieties that can engage with corresponding pockets in a protein's active site. brieflands.com

The following table summarizes the effects of different substituents on the properties of imidazole-based compounds, providing a basis for rational design:

Substituent TypeExampleEffect on Electronic PropertiesPotential Impact on Biological Activity
Electron-Donating Methoxy (-OCH3), Methyl (-CH3)Increases electron density of the ring.May enhance hydrogen bonding capability and influence pKa. researchgate.netrsc.org
Electron-Withdrawing Nitro (-NO2), Trifluoromethyl (-CF3)Decreases electron density of the ring.Can alter binding affinity and reactivity.
Halogens Fluoro (-F), Chloro (-Cl), Bromo (-Br)Inductive electron withdrawal, can participate in halogen bonding.Can modulate lipophilicity and introduce specific interactions. acs.org
Hydrophobic Groups Phenyl, BenzylIncreases lipophilicity.Can enhance binding to hydrophobic pockets in target proteins. brieflands.com
Hydrogen Bond Donors/Acceptors Hydroxyl (-OH), Amino (-NH2)Introduces potential for new hydrogen bonds.Can significantly improve binding affinity and specificity. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For this compound analogues, QSAR studies can be invaluable for predicting the activity of yet-unsynthesized derivatives, thereby prioritizing synthetic efforts towards the most promising candidates.

These models are built by correlating various calculated molecular descriptors (e.g., electronic, steric, hydrophobic, and topological properties) of a set of known this compound analogues with their experimentally determined biological activities. researchgate.net A statistically significant QSAR model can then be used to predict the activity of new, designed molecules. For example, 2D-QSAR studies on imidazole derivatives have highlighted the importance of physicochemical and alignment-independent descriptors for biological activity. researchgate.net The development of robust QSAR models can accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested. nih.gov

Computational Approaches to Ligand-Target Interaction Mechanisms

Computational methods are indispensable tools for elucidating the intricate details of how this compound analogues interact with their biological targets at a molecular level. These approaches provide insights that are often difficult to obtain through experimental methods alone.

Molecular Docking Studies for Protein-Ligand Binding Affinity and Modes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govtandfonline.com For this compound analogues, docking studies can reveal how these molecules fit into the binding site of a protein, the specific amino acid residues they interact with, and the types of interactions involved (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions). researchgate.netnih.gov

These studies are crucial for understanding the structural basis of activity and for rationally designing modifications to improve binding affinity and selectivity. For instance, docking can help visualize how the methoxy group of this compound occupies a specific sub-pocket within the binding site and how different substituents on the imidazole ring might lead to more favorable interactions. nih.gov The binding affinity can be estimated through scoring functions, providing a relative ranking of different analogues. nih.gov

Pharmacophore Modeling and Virtual Screening for Hit Identification

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. nih.govmdpi.com A pharmacophore model for a target that binds this compound can be generated based on the structure of the ligand-protein complex or from a set of known active compounds. mdpi.com

This model then serves as a 3D query for virtual screening of large compound libraries to identify new potential "hits" that match the pharmacophore. nih.govbohrium.com This approach is a powerful tool for discovering novel chemical scaffolds that could be further optimized. For example, a pharmacophore model could specify the required positions for a hydrogen bond acceptor (like the imidazole nitrogen) and a hydrophobic group, guiding the search for new active molecules. brieflands.commdpi.com

Emerging Applications of 5 Methoxy 1h Imidazole and Its Derivatives in Chemical Science

Strategic Use as Building Blocks in Advanced Organic Synthesis

The inherent reactivity and functionality of the 5-methoxy-1H-imidazole core make it an exceptionally valuable synthon for organic chemists. The methoxy (B1213986) group, a potent electron-donating group, modulates the reactivity of the imidazole (B134444) ring, while the N-H and C-H bonds provide multiple sites for further functionalization. This has allowed for its use as a foundational element in the construction of more elaborate molecular frameworks.

Precursors for Diverse Heterocyclic Scaffolds and Fused Systems

This compound serves as a versatile starting material for the synthesis of a wide range of other heterocyclic compounds and fused bicyclic systems. Chemists have developed methodologies to leverage the existing imidazole core to construct more complex scaffolds. For instance, the imidazole ring can be elaborated through reactions that target its nitrogen or carbon atoms. One common strategy involves N-alkylation or N-arylation followed by reactions at the C2, C4, or C5 positions. The methoxy group at the C5 position can also be a handle for further transformations, including nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, paving the way for the synthesis of polysubstituted imidazoles.

Furthermore, this compound is a key precursor for the synthesis of purine (B94841) analogs and other fused imidazole systems. Through carefully designed reaction sequences, additional rings can be annulated onto the imidazole core. For example, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of imidazopyridines, imidazopyrazines, or other related fused heterocycles. These scaffolds are of significant interest due to their prevalence in medicinal chemistry and drug discovery. The strategic placement of the methoxy group can influence the regioselectivity of these annulation reactions and ultimately the biological activity of the final products.

Role in Multi-step Synthesis of Complex Organic Molecules

Beyond its use in constructing diverse heterocyclic systems, this compound has proven to be a crucial intermediate in the total synthesis of complex natural products and other biologically active molecules. Its incorporation early in a synthetic route allows for the introduction of the imidazole moiety, which may be a key pharmacophore or a structural linchpin in the target molecule. The robust nature of the imidazole ring often allows it to be carried through multiple synthetic steps without decomposition.

One notable example is its use in the synthesis of marine alkaloids. Many of these natural products feature a substituted imidazole core, and this compound can serve as an efficient starting point. Synthetic chemists can modify the imidazole at various positions before proceeding with the remainder of the synthesis, demonstrating its utility as a versatile building block. The methoxy group can be retained as a desired functionality in the final product or can be converted to other groups, such as a hydroxyl group, through demethylation, adding to its synthetic versatility.

Catalysis and Ligand Design

The application of imidazole-containing molecules extends into the realm of catalysis, where they have been extensively used as ligands for transition metals. The nitrogen atoms of the imidazole ring are excellent sigma donors, allowing them to coordinate strongly to metal centers and stabilize catalytic species.

Development of N-Heterocyclic Carbene (NHC) Ligands Derived from Imidazoles

In recent decades, N-heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands in organometallic chemistry and catalysis. These ligands are typically derived from N,N'-disubstituted imidazolium (B1220033) salts, which are the precursors to the carbene. Upon deprotonation, a highly nucleophilic and persistent carbene is formed, which can bind to a wide variety of metal centers. The resulting metal-NHC complexes often exhibit superior catalytic activity and stability compared to their phosphine-based counterparts.

While this compound itself is not an NHC, it serves as a valuable precursor for the synthesis of functionalized NHC ligands. The synthesis of these ligands typically begins with the N-alkylation or N-arylation of the imidazole core, followed by quaternization to form the imidazolium salt. The presence of the methoxy group on the imidazole backbone can electronically tune the properties of the resulting NHC ligand. The electron-donating nature of the methoxy group increases the electron density at the carbene carbon, enhancing its sigma-donating ability and potentially leading to more active and stable catalysts.

Applications in Homogeneous and Heterogeneous Metal-Catalyzed Transformations

NHC ligands derived from substituted imidazoles have found widespread application in a plethora of metal-catalyzed reactions. These include some of the most important transformations in modern organic synthesis, such as olefin metathesis, cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira couplings), and C-H activation. The modular nature of NHC synthesis allows for the fine-tuning of the steric and electronic properties of the ligand to optimize the performance of the catalyst for a specific reaction.

The incorporation of a methoxy group onto the NHC backbone, originating from a precursor like this compound, can have a profound impact on the outcome of a catalytic reaction. For example, in palladium-catalyzed cross-coupling reactions, the enhanced sigma-donating ability of the methoxy-substituted NHC ligand can facilitate the reductive elimination step, leading to higher turnover numbers and turnover frequencies. Furthermore, these ligands can be anchored to solid supports to create heterogeneous catalysts, which offer the advantages of easy separation and recyclability.

Functional Materials and Sensor Development

The unique properties of the this compound scaffold have also been exploited in the development of novel functional materials and chemical sensors. The ability of the imidazole ring to participate in hydrogen bonding and coordinate to metal ions makes it an attractive component for the design of supramolecular assemblies and coordination polymers.

The incorporation of this compound derivatives into polymeric structures can impart desirable properties to the resulting materials. For instance, polymers containing imidazole side chains can exhibit pH-responsive behavior due to the protonation/deprotonation of the imidazole ring. The methoxy group can further modify the properties of these materials by influencing their hydrophobicity and solubility.

Design of Fluorescent Sensors and Probes

The inherent photophysical properties of the imidazole nucleus, combined with the electron-donating nature of the methoxy group, make this compound derivatives promising candidates for the design of fluorescent sensors and probes. These molecules can be engineered to exhibit changes in their fluorescence upon interaction with specific analytes, enabling their detection.

Research has demonstrated the utility of imidazole derivatives in creating chemosensors with high selectivity and sensitivity for various metal ions. The two nitrogen atoms within the imidazole ring can act as recognition sites for analytes. beilstein-journals.org For instance, a highly substituted imidazole-based derivative, 2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl) phenol (B47542) (AS), has been synthesized and investigated as a fluorescent sensor for copper (II) ions in aqueous solutions. beilstein-journals.org This sensor exhibited a noticeable electronic band at 320.00 nm and a fluorescence band at 460.90 nm. beilstein-journals.org The interaction with copper (II) ions led to ratiometric changes in its absorption and fluorescence spectra, indicating a dative covalent bond formation. beilstein-journals.org The sensitivity of this sensor for copper (II) was found to be as low as 0.28 µM, which is significantly below the permissible limit for drinking water set by the US EPA (2.00 µM). beilstein-journals.org

In a similar vein, another novel imidazole-based fluorescent sensor was developed for the selective and sensitive detection of Fe³⁺ ions. chemscene.com This sensor demonstrated a significant Stokes' shift of 107 nm and a high association constant of 14,318 M⁻¹. chemscene.com The study highlighted that the presence of functional groups like methoxy and carbonyl can influence the quantum yield of the fluorophore. chemscene.com The proposed mechanism for the fluorescence quenching observed upon binding with Fe³⁺ ions was supported by NMR data and DFT calculations. chemscene.com

The versatility of the imidazole scaffold allows for its incorporation into more complex systems. For example, the imidazole-carboxylic acid structure has been explored for developing fluorescent probes, where the electron-donating methoxy group plays a crucial role in tuning the optical properties of the molecule. ijsrch.com

Derivative Name Analyte Detected Key Findings Reference
2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl) phenol (AS)Copper (II)Sensitivity of 0.28 µM; detection limit of 0.50 µM. beilstein-journals.org
Imidazole-based sensorIron (III)High selectivity and sensitivity with a large Stokes' shift (107 nm). chemscene.com
Imidazole-carboxylic acid derivativesGeneral fluorescent probesMethoxy group helps in tuning optical properties. ijsrch.com

Exploration in Optoelectronic Applications (e.g., Dyes for Solar Cells)

The unique electronic and structural characteristics of this compound derivatives have also led to their exploration in the field of optoelectronics, particularly as components of dye-sensitized solar cells (DSSCs). In DSSCs, a photosensitizer or dye is responsible for absorbing incident light and initiating the process of converting light energy into electrical energy.

Imidazole derivatives are being investigated as promising candidates for the donor part of D-π-A (donor-π-bridge-acceptor) organic dyes used in DSSCs. The imidazole ring can serve as a π-conjugated backbone, facilitating charge transfer within the molecule. beilstein-journals.org The introduction of a methoxy group can enhance the electron-donating ability of the donor unit, which is a desirable characteristic for efficient photosensitizers.

In another study, a novel organic dye, 2-(4-chlorophenyl)-1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole (CMI), was synthesized and used in a DSSC. researchgate.netasianpubs.org This dye, featuring a phenyl donor with an imidazole ring as the π-linker and a chlorophenyl group as the acceptor, resulted in a photovoltaic energy conversion efficiency of 1.76% and a fill factor of 0.56. researchgate.netasianpubs.org The study also investigated the interaction between the CMI dye and TiO₂ nanoparticles, confirming the potential for photo-induced electron transfer, a critical step in the operation of DSSCs. researchgate.netasianpubs.org Molecular electrostatic potential maps indicated negative phases around the methoxy group, which can influence the molecule's charge-related properties. researchgate.net

Furthermore, donor 4,5-disubstituted imidazole derivatives connected to a cyanoacrylic acid moiety via thiophene (B33073) or thiazole (B1198619) π-linkers have been utilized in DSSCs, achieving efficiencies of up to 6.3%. beilstein-journals.org These findings underscore the potential of methoxy-imidazole derivatives in the development of efficient and cost-effective solar energy conversion technologies. ajrconline.org

Derivative Name Role in DSSC Power Conversion Efficiency (PCE) Reference
4,5-bis(4-methoxyphenyl)-1H-imidazole (BPI) based dyes (BPI-P, BPI-T)Electron Donor0.18% (BPI-P), 0.32% (BPI-T) researchgate.netscispace.com
6,9-dimethoxy-1H-phenanthro[9,10-d]imidazole based dye (DPI-T)Electron Donor1.28% researchgate.netscispace.com
2-(4-chlorophenyl)-1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole (CMI)Photosensitizer Dye1.76% researchgate.netasianpubs.org
Donor 4,5-disubstituted imidazole derivativesPhotosensitizer DyeUp to 6.3% beilstein-journals.org

Conclusion and Future Research Perspectives on 5 Methoxy 1h Imidazole Chemistry

Synthesis and Characterization Advancements: Current State and Future Outlook

The synthesis of imidazole (B134444) derivatives is a well-developed field, yet the pursuit of novel, efficient, and regioselective methods remains a strategic priority. rsc.org Current synthetic strategies applicable to 5-Methoxy-1H-imidazole often involve multicomponent reactions or the transformation of other heterocyclic systems. researchgate.netresearchgate.net For instance, a novel approach involves the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazoles, which can be adapted to produce 2-substituted imidazole derivatives. mdpi.com Research on the closely related 5-methoxy-1H-benzo[d]imidazole has demonstrated synthetic routes starting from 4-methoxybenzene-1-2-diamine and carbon disulfide, followed by methylation. mdpi.com Such methods highlight the modularity and adaptability of imidazole synthesis.

The characterization of these molecules relies on a robust suite of spectroscopic and analytical techniques. These methods are crucial for confirming the structure and purity of newly synthesized compounds.

Technique Application in Imidazole Characterization References
Fourier-Transform Infrared (FT-IR) Spectroscopy Identifies functional groups and vibrational modes of the molecule. ahievran.edu.trtandfonline.comsci-hub.se ahievran.edu.trtandfonline.comsci-hub.se
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C) Provides detailed information about the molecular structure and the chemical environment of atoms. mdpi.comahievran.edu.trtandfonline.commdpi.com mdpi.comahievran.edu.trtandfonline.commdpi.com
Mass Spectrometry (MS) Confirms the molecular weight and fragmentation pattern of the compound. mdpi.comahievran.edu.tr mdpi.comahievran.edu.tr
X-ray Crystallography Determines the precise three-dimensional arrangement of atoms in a crystal, confirming molecular structure unambiguously. mdpi.comiucr.org mdpi.comiucr.org
Elemental Analysis Verifies the elemental composition (C, H, N) of the synthesized compound. researchgate.net researchgate.net

Future Outlook: The future of synthesis in this area lies in the development of greener, more atom-economical methods. researchgate.net This includes the use of environmentally benign catalysts and solvents, as well as one-pot procedures that minimize waste and improve efficiency. researchgate.netresearchgate.net A significant challenge and opportunity is the regiocontrolled synthesis of polysubstituted imidazoles, allowing for the precise tuning of their properties for specific applications. rsc.org Advances in catalytic systems, such as those using copper or ruthenium, are expected to play a pivotal role in achieving this level of control. researchgate.net

Theoretical Understanding and Predictive Modeling: Bridging Experiment and Theory

Computational chemistry provides indispensable insights into the structure, reactivity, and electronic properties of imidazole systems. Density Functional Theory (DFT) has become a standard tool for complementing experimental data. ahievran.edu.trtandfonline.comiucr.org These theoretical studies allow for the prediction of molecular geometries, vibrational spectra, and electronic transitions, which can then be compared with experimental results from techniques like FT-IR, NMR, and UV-Vis spectroscopy. ahievran.edu.trsci-hub.se

Key computational methods and their applications in the study of imidazole derivatives are summarized below:

Theoretical Method Purpose and Insights Gained References
Density Functional Theory (DFT) Optimizes molecular geometry and predicts vibrational frequencies and electronic properties. tandfonline.comiucr.orgworldscientific.com tandfonline.comiucr.orgworldscientific.com
HOMO-LUMO Analysis Investigates frontier molecular orbitals to understand chemical reactivity, stability, and intramolecular charge transfer. ahievran.edu.trworldscientific.comresearchgate.net ahievran.edu.trworldscientific.comresearchgate.net
Natural Bond Orbital (NBO) Analysis Analyzes charge delocalization, hyperconjugative interactions, and the stability arising from electron density transfers between orbitals. ahievran.edu.trsci-hub.seworldscientific.com ahievran.edu.trsci-hub.seworldscientific.com
Molecular Electrostatic Potential (MEP) Maps electron density to identify electrophilic and nucleophilic sites, predicting molecular reactivity and intermolecular interactions. tandfonline.comsci-hub.se tandfonline.comsci-hub.se
Time-Dependent DFT (TD-DFT) Predicts electronic absorption spectra (UV-Vis) and provides insights into electronic transitions. sci-hub.seresearchgate.net sci-hub.seresearchgate.net
Gage-Including Atomic Orbital (GIAO) Calculates NMR chemical shifts, aiding in the interpretation of experimental spectra. sci-hub.se sci-hub.se

Bridging Experiment and Theory: A primary goal of future theoretical work is to enhance the predictive power of computational models. This involves developing more accurate models that can account for solvent effects and complex intermolecular interactions, such as hydrogen bonding, which are crucial in biological and materials systems. sci-hub.seeurjchem.com The synergy between DFT calculations and experimental data is critical; for example, DFT-optimized structures can be compared with X-ray crystallography data, while calculated vibrational frequencies can be scaled to match experimental FT-IR spectra. sci-hub.seiucr.org This collaborative approach deepens the fundamental understanding of the molecule's behavior and guides the design of new derivatives with desired properties.

Untapped Potential in Chemical Transformations and Materials Science

The imidazole ring is a versatile heterocyclic motif that serves as a building block in synthetic chemistry and a functional component in materials science. rsc.orgajrconline.orgnih.gov While much research has focused on its pharmaceutical applications, its potential in other areas remains significantly untapped.

Chemical Transformations: this compound can serve as a valuable intermediate or synthon for creating more complex molecular architectures. Its nucleophilic nitrogen atoms and the potential for functionalization at its carbon positions make it a versatile scaffold. nih.gov Future research could explore its use in:

C-H Activation: Direct functionalization of the imidazole ring's C-H bonds offers an efficient pathway to novel derivatives, avoiding the need for pre-functionalized starting materials. acs.org

Ligand Development: The nitrogen atoms in the imidazole ring can coordinate with metal centers, making its derivatives potential ligands for catalysis. ajrconline.org The electronic properties conferred by the methoxy (B1213986) group could be used to tune the catalytic activity of such complexes.

Multicomponent Reactions: Designing new multicomponent reactions that incorporate this compound as a building block could provide rapid access to libraries of complex molecules. researchgate.net

Materials Science: The unique electronic and structural properties of imidazoles make them attractive candidates for advanced materials. rsc.org

Polymers and Coatings: Derivatives of 5-methoxy-1H-benzimidazole have been explored for developing new polymers and coatings with enhanced chemical resistance and durability. chemimpex.com This suggests a similar potential for the core imidazole compound.

Optical Materials: Imidazole-based compounds are being investigated for applications as dyes in solar cells and for other optical technologies due to their unique properties. rsc.org The methoxy group, being an electron-donating group, can influence the electronic transitions within the molecule, making it a target for tuning optical properties.

Corrosion Inhibitors: Imidazole derivatives have been applied as effective corrosion inhibitors for various metals. ajrconline.org The ability of the imidazole nitrogen atoms to adsorb onto metal surfaces is key to this function, an area where this compound could be explored.

Challenges and Opportunities in the Academic Research of this compound Systems

Despite its potential, the academic research landscape for this compound faces several challenges that also represent significant opportunities for innovation.

Challenges:

Research Focus: A substantial portion of existing research is on 5-methoxy-1H-benzo[d]imidazole, the benzofused analogue. mdpi.comahievran.edu.trresearchgate.net While informative, this focus leaves the properties and reactivity of the parent this compound core relatively underexplored.

Regioselectivity: A persistent challenge in imidazole chemistry is achieving regiocontrol in synthesis. rsc.org Developing synthetic methods that can reliably and selectively introduce substituents at specific positions on the imidazole ring is crucial for structure-activity relationship studies and targeted material design.

Complexity of Interactions: Accurately predicting and understanding the behavior of these molecules in complex environments (e.g., in biological systems or material matrices) remains difficult. sci-hub.seacs.org Modeling non-covalent interactions, solvent effects, and dynamic processes is computationally demanding.

Opportunities:

Fundamental Studies: There is a clear opportunity to conduct fundamental studies on the this compound molecule itself, to establish its baseline reactivity, physical properties, and spectroscopic signatures.

Green Chemistry: The development of sustainable synthetic routes using novel catalysts, microwave-assisted synthesis, or solvent-free conditions presents a major opportunity for innovation in this field. researchgate.netresearchgate.net

New Applications: Exploring the untapped potential in materials science, such as in organic electronics, functional polymers, and smart coatings, could open up entirely new research avenues. rsc.orgchemimpex.com

Interdisciplinary Collaboration: The versatility of the imidazole core invites collaboration between synthetic chemists, computational chemists, materials scientists, and biologists to fully realize the potential of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 5-Methoxy-1H-imidazole and its derivatives?

  • Methodological Answer : Synthesis optimization often involves reagent selection and reaction conditions. For example, potassium carbonate and sodium methoxide in methanol under reflux can enhance nucleophilic substitution efficiency, as demonstrated in the synthesis of analogous benzimidazole derivatives . Purification steps, such as aqueous workup with ethyl acetate and chilling for crystallization, are critical for yield improvement (75% yield reported in similar protocols) . Additionally, catalysts like p-toluenesulfonic acid (p-TSA) in DMF at 100°C may accelerate cyclization steps in imidazole ring formation .

Q. How can researchers confirm the structural identity of this compound derivatives?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques. Nuclear magnetic resonance (NMR) can verify substitution patterns (e.g., methoxy group position), while X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-III (for visualization) ensures accurate bond-length and angle determination . For tautomeric mixtures, thin-layer chromatography (TLC) with hexane:ethyl acetate (70:30) can resolve isomers, as shown in studies of methoxy-benzimidazole derivatives (Rf = 0.6) .

Q. What safety protocols are essential when handling this compound intermediates?

  • Methodological Answer : Follow GHS guidelines for hazardous intermediates. Use PPE (gloves, masks, lab coats) to avoid skin contact, especially with sulfinyl or nitro-substituted analogs . Waste must be segregated and treated by certified facilities to prevent environmental contamination . Emergency procedures, such as contacting poison control for ingestion, are outlined in safety data sheets .

Advanced Research Questions

Q. How can computational methods aid in designing this compound derivatives with enhanced bioactivity?

  • Methodological Answer : Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular docking studies against target proteins (e.g., bacterial enzymes) can prioritize derivatives for synthesis. For example, imidazole-based scaffolds have been optimized using databases like PISTACHIO and REAXYS to predict feasible synthetic routes and metabolic stability .

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

  • Methodological Answer : Cross-validate experimental conditions. Discrepancies in antimicrobial assays (e.g., MIC values) may arise from strain variability or assay protocols. Standardize testing using CLSI guidelines and include positive controls (e.g., ciprofloxacin). For conflicting synthesis yields, replicate reactions under inert atmospheres (e.g., nitrogen) to exclude moisture-sensitive side reactions, as seen in n-BuLi-mediated formylation .

Q. How are low-temperature reactions critical in functionalizing this compound?

  • Methodological Answer : Cryogenic conditions (-78°C) stabilize reactive intermediates. For example, lithiation of 1-methylimidazole derivatives with n-BuLi in THF prevents premature decomposition, enabling regioselective formylation with DMF . Monitor reaction progress via in situ IR spectroscopy to detect intermediate formation.

Q. What analytical challenges arise in characterizing tautomeric forms of methoxy-substituted imidazoles?

  • Methodological Answer : Tautomeric equilibria (e.g., 1H vs. 3H-imidazole forms) complicate NMR interpretation. Use variable-temperature NMR to freeze equilibria or employ X-ray crystallography to resolve solid-state structures. For example, a tautomeric mixture of 2-(indol-3-ylthio)-methoxybenzimidazole was characterized by combined HPLC and crystallographic data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.